3-(4-bromophenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine
Description
3-(4-Bromophenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine is a heterocyclic compound that features a cinnoline core structure
Properties
IUPAC Name |
3-(4-bromophenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O/c1-10-7-15-13(16(8-10)20-21-2)9-14(18-19-15)11-3-5-12(17)6-4-11/h3-6,9-10H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKXIUCEXZBZGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NN=C(C=C2C(=NOC)C1)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine typically involves the following steps:
Formation of the Cinnoline Core: The cinnoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Methoxylation: The methoxy group can be introduced via nucleophilic substitution reactions using methanol and a suitable base.
Final Assembly: The final compound is assembled through a series of condensation reactions, often involving the use of catalysts to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(4-Bromophenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals with potential anti-inflammatory, anticancer, or antimicrobial properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine involves its interaction with specific molecular targets. The bromine atom and the methoxy group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the bromophenyl group but has an isoxazole ring instead of a cinnoline core.
Indole Derivatives: Compounds like 9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one share the methoxy group and have similar biological activities.
Uniqueness
3-(4-Bromophenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine is unique due to its specific combination of functional groups and the cinnoline core, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
The compound 3-(4-bromophenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine (CAS Number: 1025221-24-2) is a member of the cinnoline class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of approximately 352.22 g/mol. The structure includes a bromophenyl group and a methoxy substituent, which are significant in modulating biological activity.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit various biological activities, including:
- Antitumor Activity : Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For instance, studies on methoxy and bromo-substituted derivatives demonstrated significant cytotoxicity against human cancer cell lines such as HeLa and MCF7 .
- Microtubule Disruption : Some derivatives interfere with microtubule dynamics, leading to cell cycle arrest at the G2/M phase. This mechanism is crucial for their antitumor effects as it disrupts mitotic processes .
Antitumor Activity
A study focused on a series of methoxy and bromo-substituted compounds showed that specific modifications significantly enhanced their cytotoxic properties. The most potent derivatives exhibited sub-micromolar cytotoxicity against various human tumor cell lines .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 25 | MCF7 | <0.1 | Tubulin inhibition |
| 23 | HeLa | 0.5 | Microtubule disruption |
The mechanism by which these compounds exert their effects primarily involves the inhibition of tubulin polymerization. The presence of bromine and methoxy groups enhances binding affinity to tubulin, leading to effective disruption of microtubule formation .
Case Studies
- Case Study on Anticancer Effects : A recent investigation into similar cinnoline derivatives revealed their ability to inhibit tumor growth in xenograft models. The study highlighted that these compounds could induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases .
- In Vivo Studies : Animal studies have shown that administering these compounds resulted in reduced tumor size and improved survival rates in models of breast cancer . These findings support further exploration into clinical applications.
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for synthesizing 3-(4-bromophenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine?
- Methodology : Utilize multi-step organic synthesis involving coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling) to introduce the 4-bromophenyl group. Intramolecular cyclization can be achieved using Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) to enhance reaction efficiency and yield . Post-synthesis purification via column chromatography and recrystallization is critical for isolating the target compound.
Q. Which spectroscopic techniques are essential for confirming the molecular structure post-synthesis?
- Methodology :
- X-ray crystallography : Resolve the crystal structure using SHELX software (SHELXL for refinement, SHELXS/SHELXD for structure solution) to confirm stereochemistry and substituent positioning .
- NMR spectroscopy : Analyze , , and 2D spectra (e.g., COSY, HSQC) to verify proton environments and carbon connectivity.
- Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS or MALDI-TOF.
Q. How can hydrogen-bonding networks in the crystal lattice be analyzed?
- Methodology : Perform graph set analysis (as per Etter’s formalism) to classify hydrogen-bonding patterns (e.g., chains, rings) using crystallographic data. ORTEP-3 can visualize these networks, highlighting donor-acceptor distances and angles .
Advanced Research Questions
Q. How should researchers address discrepancies between observed hydrogen-bonding patterns and computational predictions?
- Methodology :
- Compare experimental crystallographic data (from SHELXL-refined structures) with DFT-optimized geometries.
- Analyze environmental effects (e.g., solvent, crystal packing) using molecular dynamics simulations.
- Reconcile discrepancies by adjusting computational models to include lattice energy contributions .
Q. What strategies optimize reaction yield for derivatives with bromophenyl substituents?
- Methodology :
- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂ with SPhos ligand) for coupling reactions.
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Temperature control : Employ microwave-assisted synthesis to reduce reaction time and byproduct formation .
Q. How to design experiments evaluating anti-inflammatory activity via NO suppression?
- Methodology :
- Cell-based assays : Treat LPS-stimulated macrophages with the compound and measure NO production via Griess reagent.
- Dose-response analysis : Use IC₅₀ values to compare potency with reference compounds (e.g., brodifacoum derivatives) .
- Table : Anti-inflammatory activity of related compounds:
| Compound | IC₅₀ (µM) | Reference |
|---|---|---|
| Brodifacoum | 12.3 | |
| Difethialone | 8.7 |
Q. How to handle twinned crystallographic data during refinement?
- Methodology :
- Use SHELXL’s TWIN/BASF commands to refine twin domains.
- Validate results via R-factor convergence and difference Fourier maps. Cross-validate with non-twinned datasets if available .
Notes on Data Contradictions
- Synthesis pathways : highlights ionic liquid efficiency, while emphasizes coupling reactions. Researchers should test both methods under controlled conditions to identify optimal routes.
- Biological activity : Variations in NO suppression (e.g., difethialone vs. brodifacoum) suggest substituent-dependent effects. Structure-activity relationship (SAR) studies are recommended for further optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
